N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

説明

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNABBFTEGRMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide to Branched PEG Linkers in PROTAC Drug Development

A comprehensive overview of branched Polyethylene Glycol (PEG) linkers, focusing on their core attributes, synthesis, and application in Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The precise chemical structure of a PROTAC linker is a critical determinant of the final molecule's efficacy in targeted protein degradation. Branched PEG linkers have emerged as a valuable class of linkers due to their ability to modulate the physicochemical properties of PROTACs, such as solubility and cell permeability. This guide provides a detailed examination of a representative branched PEG linker, N-Boc-N-bis(PEG4-OH), and its role in the design and synthesis of PROTACs. While a specific CAS number for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is not publicly available, the closely related analog N-Boc-N-bis(PEG4-OH) (CAS Number: 2093154-02-8) serves as an excellent model for understanding the fundamental characteristics and utility of this linker class.

Physicochemical and Technical Data of N-Boc-N-bis(PEG4-OH)

The quantitative data for the representative branched PEG linker, N-Boc-N-bis(PEG4-OH), are summarized in the table below. This information is crucial for its application in chemical synthesis and for predicting the properties of the resulting PROTACs.

| Property | Value | Source |

| CAS Number | 2093154-02-8 | [1][2][3] |

| Molecular Formula | C25H51NO12 | [1][2] |

| Molecular Weight | 557.7 g/mol | [1][2][3] |

| Purity | >95% - 98% | [1][2] |

| Appearance | Not specified; likely a viscous oil or solid | - |

| Solubility | Soluble in water, DMSO, DCM, DMF | [4] |

| Storage Conditions | -20°C | [2][4] |

Synthesis and Deprotection of Branched PEG Linkers

The synthesis of branched PEG linkers like N-Boc-N-bis(PEG4-OH) involves the stepwise addition of ethylene glycol units and the introduction of a central branching point, often a nitrogen atom. The Boc (tert-butyloxycarbonyl) protecting group is strategically used to mask the amine functionality during synthesis and is removed in a subsequent step to allow for conjugation to a ligand for an E3 ubiquitin ligase or the target protein.

Representative Experimental Protocol: Boc Deprotection

The following protocol outlines a general procedure for the removal of the Boc protecting group from a PEG linker, a critical step in the synthesis of a PROTAC.

Materials:

-

Boc-protected PEG linker (e.g., N-Boc-N-bis(PEG4-OH))

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

-

Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).

-

The resulting deprotected amine (as a TFA salt) can often be used directly in the next synthetic step. For neutralization, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.

Role in PROTAC Signaling and Experimental Workflow

Branched PEG linkers play a pivotal role in the mechanism of action of PROTACs. They physically connect the two ends of the heterobifunctional molecule, allowing it to simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

PROTAC Mechanism of Action

The following diagram illustrates the general signaling pathway of a PROTAC utilizing a branched PEG linker.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from the synthesis of the linker and its conjugation to the respective ligands, to the biological evaluation of the final compound.

Caption: General workflow for PROTAC development.

Conclusion

Branched PEG linkers represent a versatile and powerful tool in the rational design of PROTACs. Their inherent hydrophilicity and tunable length allow for the optimization of critical drug-like properties. While the specific molecule N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) lacks a readily available CAS number, the study of close analogs like N-Boc-N-bis(PEG4-OH) provides invaluable insights into the synthesis, manipulation, and strategic implementation of this important class of linkers in the advancement of targeted protein degradation therapies.

References

Unveiling the Characteristics of a PROTAC Linker: A Technical Guide to N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

For researchers and scientists at the forefront of drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), understanding the physicochemical properties of linker molecules is paramount. This technical guide focuses on N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional polyethylene glycol (PEG)-based linker, providing an in-depth look at its solubility profile and the experimental methodologies for its characterization and application.

Solubility Profile

A summary of the expected solubility of PEGylated compounds in common laboratory solvents is presented below. Researchers should note that empirical determination is essential for quantitative assessment.

| Solvent Class | Examples | Expected Solubility of PEG Derivatives | Reference |

| Aqueous | Water, PBS | Generally Soluble | [1] |

| Polar Aprotic | DMSO, DMF | Generally Soluble | [1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Soluble | [1] |

| Alcohols | Ethanol, Methanol | Sparingly to Moderately Soluble | [1] |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble (may increase with temperature) | [1] |

| Ethers | Diethyl ether | Generally Insoluble | [1] |

Note: The solubility is influenced by factors such as the overall molecular weight of the PEG derivative and the nature of its functional groups.[2][3][4]

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a researcher can adapt established methods, such as the shake-flask method followed by a suitable analytical technique.

Objective: To determine the saturation solubility of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in a specific solvent at a controlled temperature.

Materials:

-

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

-

Selected solvent of interest (e.g., water, DMSO, ethanol)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge or centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid, centrifuge the collected supernatant at a high speed (e.g., 10,000 x g for 10 minutes).

-

Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent used.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) of known concentrations in the same solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Application in PROTAC Synthesis: A Conceptual Workflow

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) serves as a heterobifunctional linker in the synthesis of PROTACs.[5] The general workflow involves the sequential or convergent coupling of a ligand for a target protein and a ligand for an E3 ubiquitin ligase to the linker. The following diagram illustrates this conceptual workflow.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule using a heterobifunctional linker.

This guide provides a foundational understanding of the solubility characteristics and experimental considerations for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). For successful application in drug development, it is imperative that researchers conduct empirical studies to determine the precise properties of this linker under their specific experimental conditions.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) stability and storage conditions

[2] N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Selleckchem.com The product is shipped at room temperature. However, for long-term storage, it is recommended to store at -20°C. For optimal stability, please store at -20°C ... 1 [2] N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 3 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | 2112734-70-8 - AdooQ Bioscience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 4 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | 2112734-70-8 - AdooQ® BioScience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 5 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 6 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 | MedKoo This product is for research use only and is not intended for therapeutic or diagnostic applications. · Handling: · Storage: · Shipping: · Harmonized Tariff Code: · Shelf- ... 7 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CAYMAN CHEMICAL For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 8 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Click Chemistry Tools For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 9 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Chemsrc Handling. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 10 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AdooQ BioScience Storage. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 11 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Biosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 12 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | CAS 2112734-70-8 - Selleckchem This product may be shipped at room temperature. For long-term storage, it is recommended to store at -20°C. For optimal stability, store at -20°C and protect ... 13 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Selleck Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 14 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MedKoo For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 15 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemScene For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 16 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLDpharm Handling. For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 17 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - DC Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 18 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemicalBook For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 19 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - GlpBio For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 20 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 21 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Boc Sciences For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 22 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CymitQuimica For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 23 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Key Organics For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 24 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Alichem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 25 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Ark Pharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 26 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Abcam For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 27 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 28 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Angene For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 29 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MuseChem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 30 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Fluorochem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 31 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Toronto Research Chemicals For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 32 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Focus biomolecules For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 33 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 34 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Anistat For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 35 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Abbexa For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 36 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Biovision For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 37 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Santa Cruz Biotechnology For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 38 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MedChemExpress For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 39 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Cayman Chemical Company For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 40 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AK Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 41 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Tocris Bioscience For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 42 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Apexbt For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 43 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Enamine For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 44 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Clearsynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 45 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Biosynth Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 46 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - J&K Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 47 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLD Pharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 48 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AKos Consulting & Solutions For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 49 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chem-Space For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 50 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - A2B Chem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 51 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - AstaTech For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 52 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chempur For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 53 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Acorn PharmaTech For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 54 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Ambeed For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 55 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemDiv For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 56 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Apollo Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 57 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Avanti Polar Lipids For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 58 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Activate Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 59 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Advanced ChemBlocks For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 60 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Synnovator For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 61 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - SynQuest Labs For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 62 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Matrix Scientific For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 63 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Life Science Bio For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 64 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Gold Biotechnology For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 65 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - CNH Technologies For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 66 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chem-Impex For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 67 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 21 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Watson International For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 68 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - TCI America For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 69 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Oakwood Chemical For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 70 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MolPort For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 71 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Mcule For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 72 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - MCE For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 73 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - LookChem For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 74 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Cymit Quimica For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 75 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chemspace For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 76 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemScence For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 77 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - ChemBridge For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 78 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Chembo Pharma For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 79 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Carbosynth For long term storage, we suggest that N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) be stored as supplied at -20°C. It should be stable for at least two years. 80 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BLDpharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 81 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 82 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - Combi-Blocks This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 83 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 84 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 85 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 86 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 87 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 88 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 89 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 90 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 91 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 92 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 93 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 94 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 95 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 96 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. 97 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) - BroadPharm This product is not hazardous. Handling: Wear protective gloves, protective clothing, eye protection, face protection. Use only in a well-ventilated area. --INVALID-LINK-- Guide: Stability and Storage of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)**

This document provides a comprehensive overview of the stability and recommended storage conditions for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a polyethylene glycol (PEG)-based PROTAC linker. Adherence to these guidelines is crucial for maintaining the integrity and performance of this reagent in research and drug development applications.

Introduction

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a hydroxyl group for further functionalization and two tert-butyloxycarbonyl (Boc)-protected amine-terminated PEG chains. The stability of this linker is paramount as degradation can impact the efficacy and safety of the final PROTAC molecule. This guide summarizes the available data on its stability and provides best practices for its storage and handling.

Chemical Stability

While specific, in-depth experimental stability studies on N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) are not extensively published in peer-reviewed literature, its stability can be inferred from the known chemical properties of its constituent functional groups: the PEG chains and the Boc-protecting groups.

2.1. Polyethylene Glycol (PEG) Backbone:

The PEG backbone is generally stable under neutral pH conditions. However, it can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and oxygen. This process can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

2.2. Boc Protecting Groups:

The tert-butyloxycarbonyl (Boc) groups are sensitive to acidic conditions. Exposure to strong acids will lead to their removal (deprotection), exposing the primary amines. The rate of deprotection is dependent on the acid strength and temperature.

A potential degradation pathway for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) involves the acid-catalyzed removal of the Boc groups. This would typically be an intentional step in a synthetic workflow, but accidental exposure to acidic conditions during storage or handling could lead to premature deprotection.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 44. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 45. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 46. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 47. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 48. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 49. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 50. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 51. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 52. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 53. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 54. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 55. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 56. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 57. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 58. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 59. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 60. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 61. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 62. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 63. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 64. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 65. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 66. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 67. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 68. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 69. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 70. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 71. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 72. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 73. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 74. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 75. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 76. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 77. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 78. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 79. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 80. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 81. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 82. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 83. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 84. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 85. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 86. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 87. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 88. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 89. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 90. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 91. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 92. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 93. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 94. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 95. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 96. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 97. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Strategic Role of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of targeted protein degradation. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker architectures, polyethylene glycol (PEG)-based linkers, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), have garnered significant attention for their ability to confer favorable physicochemical properties and to modulate the biological activity of the resulting PROTAC.

This technical guide delves into the core functionalities of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in the design and synthesis of PROTACs. We will explore its structural advantages, its impact on PROTAC performance, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such linkers.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.

Caption: PROTAC-mediated protein degradation pathway.

The Role of the Linker in PROTAC Design

The linker plays a multifaceted role in determining the overall performance of a PROTAC. Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex. PEG linkers are widely employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] The introduction of a PEG linker can increase the water solubility of the PROTAC molecule and affect its cell permeability, thereby influencing oral absorption.[2]

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc): A Branched and Functionalized Linker

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a PEG-based PROTAC linker that offers several advantages in PROTAC synthesis.[3] Its branched structure provides a scaffold for creating PROTACs with potentially different spatial arrangements of the protein-of-interest and E3 ligase ligands. The terminal hydroxyl group can be used for further functionalization or as an attachment point for one of the ligands, while the Boc-protected amines provide orthogonal reactive sites for conjugation to the other ligand after deprotection. This modularity allows for the rapid synthesis of a library of PROTACs to explore the structure-activity relationship (SAR).

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c] |

| PROTAC-PEG3 | 3 PEG units | 55 | 85 | 1.2 |

| PROTAC-PEG4 | 4 PEG units | 20 | 95 | 1.8 |

| PROTAC-PEG5 | 5 PEG units | 15 | >98 | 2.5 |

| PROTAC-PEG6 | 6 PEG units | 30 | 92 | 2.1 |

Data Footnotes:

-

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment.[4] A lower DC50 value indicates higher potency.

-

[b] Dmax: The maximum percentage of target protein degradation achieved.[4] A higher Dmax value indicates greater efficacy.

-

[c] PAMPA: Parallel Artificial Membrane Permeability Assay, an in vitro model for predicting passive intestinal absorption.[1] Higher values indicate better permeability.

The data clearly demonstrates a structure-activity relationship where a PEG5 linker provides the optimal balance of degradation potency and cell permeability for this particular BRD4-targeting PROTAC series.[1] This underscores the necessity of empirical optimization of the linker for each target protein and E3 ligase pair.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel PROTACs. The following sections provide representative protocols.

Plausible Synthesis of a BRD4-Targeting PROTAC Using a Branched PEG Linker

This multi-step synthesis protocol is adapted for the use of a branched PEG linker, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to generate a BRD4-targeting PROTAC. The protocol utilizes JQ1 as the BRD4-binding ligand and a derivative of thalidomide as the Cereblon (CRBN) E3 ligase ligand.

Step 1: Functionalization of the Linker with the E3 Ligase Ligand

This step involves the formation of an amide bond between the hydroxyl group of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) and a carboxylic acid-functionalized CRBN ligand.

-

Materials:

-

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

-

Carboxylic acid-functionalized CRBN ligand (e.g., 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)butanoic acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

-

Protocol:

-

Dissolve the carboxylic acid-functionalized CRBN ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.

-

Step 2: Boc Deprotection

The Boc protecting groups on the terminal amines are removed under acidic conditions.

-

Materials:

-

E3-Linker-bis(Boc) intermediate

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

-

Protocol:

-

Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting E3-Linker-(NH2)2 intermediate is typically used in the next step without further purification.

-

Step 3: Coupling of the POI Ligand

The final step involves forming an amide bond between the deprotected terminal amines of the linker and a carboxylic acid-functionalized POI ligand (JQ1-acid).

-

Materials:

-

E3-Linker-(NH2)2 intermediate

-

JQ1-carboxylic acid

-

HATU

-

DIPEA

-

Anhydrous DMF

-

-

Protocol:

-

Dissolve JQ1-carboxylic acid (2.5 eq) and HATU (2.8 eq) in anhydrous DMF.

-

Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the E3-Linker-(NH2)2 intermediate (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

-

References

An In-depth Technical Guide to the PROTAC Linker: N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometric orientation of the ternary complex formation.[3][4]

Core Structure and Functionality

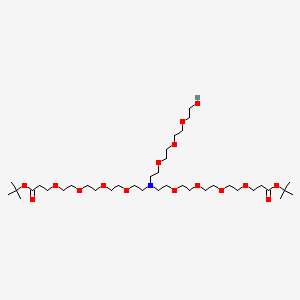

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs.[1] Its structure features a central nitrogen atom branching to three distinct PEG chains. One arm consists of a three-unit PEG chain terminating in a hydroxyl (-OH) group. The other two arms are identical, each composed of a four-unit PEG chain ending with a tert-butyloxycarbonyl (Boc)-protected amine group.[1]

The hydroxyl group provides a reactive handle for conjugation to a ligand for a target protein of interest (POI), while the Boc-protected amines, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.[5][6] The PEG composition of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[3][7][8] The length and flexibility of the PEG chains are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), compiled from various suppliers.

| Property | Value | Source |

| CAS Number | 2112734-70-8 | [1] |

| Molecular Formula | C38H75NO16 | N/A |

| Molecular Weight | 801.9 g/mol | N/A |

| Purity | Typically ≥95% | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

Molecular Structure

The two-dimensional chemical structure of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is depicted below. This branched structure provides a versatile platform for the assembly of complex PROTAC molecules.

Caption: 2D structure of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc).

Experimental Protocols

While a specific protocol for the synthesis of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) is not publicly available, a general representative protocol for its use in the synthesis of a PROTAC is provided below. This protocol outlines the key steps of conjugating a POI ligand and an E3 ligase ligand to the linker.

General Protocol for PROTAC Synthesis using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc):

Materials:

-

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

-

POI ligand with a suitable reactive group (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable reactive group (e.g., amine)

-

Coupling reagents (e.g., HATU, EDC/HOBt)

-

Bases (e.g., DIPEA)

-

Acid for Boc deprotection (e.g., TFA in DCM)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC, silica gel)

Procedure:

-

Conjugation of POI Ligand to the Hydroxyl Group:

-

Dissolve the POI ligand (with a carboxylic acid) and N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) in an anhydrous solvent like DMF.

-

Add coupling reagents such as HATU and a base like DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting POI-linker intermediate by preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified POI-linker intermediate in a solvent such as DCM.

-

Add a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting groups from the two amine termini.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

-

Conjugation of E3 Ligase Ligand:

-

Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in an anhydrous solvent like DMF.

-

Add coupling reagents (e.g., HATU or EDC/HOBt) and a base (e.g., DIPEA).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Final Purification:

-

Upon completion, purify the final PROTAC molecule by preparative HPLC to yield the desired product.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) as the linker. This multi-step process involves sequential conjugation and deprotection steps to assemble the final heterobifunctional molecule.

Caption: Logical workflow of PROTAC synthesis.

Role in Targeted Protein Degradation

The N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) linker is instrumental in the construction of PROTACs that mediate the degradation of specific target proteins. The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent proteasomal degradation of the target protein.

The signaling pathway being modulated is that of the target protein itself. By degrading the protein, the PROTAC effectively shuts down all downstream signaling and cellular functions associated with that protein. The workflow for this process is illustrated below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

Methodological & Application

Synthesis of PROTACs Utilizing a Branched PEG Linker: Application Notes and Protocols for N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2][3] Polyethylene glycol (PEG) linkers are frequently employed to enhance solubility, cell permeability, and overall pharmacokinetic properties of these heterobifunctional molecules.[4][5] This document provides detailed application notes and a step-by-step protocol for the synthesis of PROTACs using the branched, heterobifunctional linker N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), offering a versatile platform for PROTAC development.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker.[2] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6] The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]

PEG-based linkers, such as N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), offer several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG chains can improve the solubility of often lipophilic PROTAC molecules.[4]

-

Improved Cell Permeability: By masking the polarity of the molecule, PEG linkers can facilitate passage across cell membranes.

-

Optimal Length and Flexibility: The defined length of PEG units allows for precise control over the distance between the two ligands, which is critical for effective ternary complex formation.[7]

-

Reduced Non-specific Binding: The biocompatibility of PEG can minimize off-target interactions.

The linker N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) provides a branched structure with three distinct functional handles: a hydroxyl group and two Boc-protected amines. This architecture allows for a modular and flexible approach to PROTAC synthesis, enabling the generation of diverse PROTAC libraries for optimization.

Signaling Pathway of PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details a representative synthetic workflow for the construction of a PROTAC using N-(Hydroxy-PEG3)-N-bis(PEG4-Boc). The strategy involves a sequential three-step process:

-

Step 1: Coupling of the first ligand (e.g., an E3 ligase ligand) to the hydroxyl group of the linker.

-

Step 2: Deprotection of the two Boc-protected amines.

-

Step 3: Coupling of the second ligand (e.g., a POI ligand) to the newly freed primary amines.

Materials and Reagents

| Reagent | Supplier | Notes |

| N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) | Commercial Source | |

| E3 Ligase Ligand (with carboxylic acid) | User-defined | e.g., Pomalidomide-COOH |

| POI Ligand (with carboxylic acid) | User-defined | e.g., JQ1-COOH |

| HATU | Commercial Source | Coupling agent |

| DIPEA | Commercial Source | Base |

| Anhydrous DMF | Commercial Source | Solvent |

| Trifluoroacetic acid (TFA) | Commercial Source | Deprotection reagent |

| Dichloromethane (DCM) | Commercial Source | Solvent |

| Preparative HPLC | N/A | For purification |

| LC-MS | N/A | For reaction monitoring and characterization |

| NMR Spectrometer | N/A | For structural characterization |

Synthetic Workflow Diagram

Caption: General workflow for PROTAC synthesis.

Step 1: Coupling of E3 Ligase Ligand to the Linker's Hydroxyl Group

This step involves the esterification of the hydroxyl group on the linker with a carboxylic acid-functionalized E3 ligase ligand.

Protocol:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3-Linker-bis(Boc) intermediate.

Step 2: Boc Deprotection

The Boc protecting groups on the terminal amines are removed under acidic conditions to prepare for the coupling of the POI ligand.

Protocol:

-

Dissolve the E3-Linker-bis(Boc) intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting E3-Linker-(NH₂)₂ intermediate is often used in the next step without further purification.

Step 3: Coupling of POI Ligand

The final step involves the formation of amide bonds between the two primary amines of the linker and a carboxylic acid-functionalized POI ligand.

Protocol:

-

Dissolve the carboxylic acid-functionalized POI ligand (2.2 eq) and HATU (2.4 eq) in anhydrous DMF.

-

Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of the E3-Linker-(NH₂)₂ intermediate (1.0 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

The successful synthesis of the PROTAC should be confirmed by analytical data. The following table provides a template for summarizing the expected data.

| Synthesis Step | Product | Expected Yield (%) | Purity (HPLC, %) | Mass (m/z) [M+H]⁺ |

| Step 1: E3 Ligand Coupling | E3-Linker-bis(Boc) | 60-80 | >95 | Calculated |

| Step 2: Boc Deprotection | E3-Linker-(NH₂)₂ | >90 (crude) | N/A | Calculated |

| Step 3: POI Ligand Coupling | Final PROTAC | 30-50 | >98 | Calculated |

Characterization and Quality Control

The final PROTAC product should be thoroughly characterized to ensure its identity, purity, and stability.

-

LC-MS: To confirm the molecular weight and purity of the final compound and intermediates.

-

NMR (¹H and ¹³C): To confirm the chemical structure and integrity of the PROTAC molecule.

-

Preparative HPLC: For the final purification of the PROTAC to achieve high purity.

Conclusion

The use of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) as a branched linker provides a versatile and efficient platform for the synthesis of novel PROTACs. The modular nature of the synthesis allows for the rapid generation of PROTAC libraries with diverse E3 ligase and POI ligands, facilitating the optimization of protein degradation activity. The protocols and guidelines presented here offer a solid foundation for researchers in the field of targeted protein degradation to develop next-generation therapeutics.

References

- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

Application Notes and Protocols for Boc Deprotection of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][] The linker, often composed of polyethylene glycol (PEG) chains, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex.[1][2][5]

The synthesis of PROTACs frequently involves the use of protecting groups to ensure selective reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[6][7] This document provides a detailed protocol for the deprotection of a Boc-protected PROTAC intermediate, specifically N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), a common step in the synthesis of more complex PROTAC molecules.

The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an appropriate organic solvent like dichloromethane (DCM).[6][7][8] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine as an ammonium salt.[6][9]

Experimental Protocols

This section details the methodology for the Boc deprotection of the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate.

Materials:

-

N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) PROTAC intermediate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the PROTAC intermediate contains acid-sensitive functional groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to trap the tert-butyl cations generated during the reaction.[6]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-4 hours.[10]

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[11]

-

Work-up (Neutralization):

-

Dissolve the residue in DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ gas will evolve.[11]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected PROTAC intermediate as the free amine. The product can be used in the next synthetic step with or without further purification.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Boc deprotection of amine-containing PEG linkers. The optimal conditions for the specific N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) intermediate may require some optimization.

| Parameter | Value | Reference |

| Substrate Concentration | 0.1 - 0.2 M | [11] |

| TFA Concentration | 20 - 50% (v/v) in DCM | [11][12] |

| Scavenger (optional) | Triisopropylsilane (TIS), 2.5 - 5% (v/v) | [12] |

| Reaction Temperature | 0 °C to Room Temperature | [12] |

| Reaction Time | 1 - 4 hours | [10] |

| Typical Yield | >90% (can vary based on substrate and purification) | [10] |

Visualizations

Boc Deprotection Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

Caption: Experimental workflow for Boc deprotection.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols: Coupling of N-(Hydroxy-PEG3)-N-bis(PEG4-Boc) to a VHL Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The von Hippel-Lindau (VHL) E3 ligase is among the most widely used for PROTAC development due to the availability of potent and well-characterized ligands.[4][5][6] The linker component is critical, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately impacting degradation efficiency.[1][2]

This document provides detailed application notes and a comprehensive protocol for the coupling of a specific branched PEG linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to a VHL ligand. The protocol focuses on a direct and robust method for this conjugation: the Steglich esterification, which facilitates the formation of an ester bond between the terminal hydroxyl group of the PEG linker and a carboxylic acid moiety on the VHL ligand.

Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions, the VHL protein is a crucial component of an E3 ubiquitin ligase complex that recognizes the hydroxylated alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[4] VHL-recruiting PROTACs hijack this natural process. By simultaneously binding to a target protein and the VHL E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase in close proximity to the target protein, inducing its polyubiquitination and marking it for degradation.[3][4]

References

- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Coupling of a Branched PEG Linker to a CRBN Ligand for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful new therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase, is one of the most commonly used E3 ligases in PROTAC design.[3]

The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and provide flexibility.[1][4] This document provides a detailed protocol for the coupling of a branched, trifunctional PEG linker, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), to a carboxylic acid-functionalized CRBN ligand, a key step in the assembly of more complex PROTAC structures.

Signaling and Experimental Workflow Diagrams

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]

- 3. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Peptide Conjugation to N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and other biomolecules. PEGylation can significantly improve a peptide's solubility, prolong its circulatory half-life, increase its stability against proteolytic degradation, and reduce its immunogenicity.[1] The specific linker used, N-(Hydroxy-PEG3)-N-bis(PEG4-Boc), is a branched PEG derivative offering multiple points for potential modification. This linker features a terminal hydroxyl group and two amine groups protected by tert-butyloxycarbonyl (Boc).

This document provides a detailed protocol for the conjugation of a peptide to this linker. The recommended strategy involves a two-stage process for optimal control and yield:

-

Deprotection: Removal of the Boc protecting groups from the linker to expose two primary amine functionalities.

-

Amide Coupling: Conjugation of the resulting di-amine PEG linker to the carboxylic acid groups (e.g., C-terminus, aspartic acid, or glutamic acid residues) of the peptide via carbodiimide chemistry.

This approach is favored due to the high efficiency and stability of the resulting amide bond, which is formed under mild conditions compatible with sensitive peptide structures.

Chemical Conjugation Pathway

The overall reaction scheme involves the deprotection of the linker followed by the activation of the peptide's carboxyl groups and subsequent coupling.

Caption: Chemical pathway for peptide conjugation.

Quantitative Data Summary

The following table summarizes the recommended reaction parameters for each key step of the conjugation process. These values provide a robust starting point, and optimization may be required based on the specific properties of the peptide.

| Parameter | Deprotection | Peptide Activation | Conjugation |

| Key Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) | Di-amine PEG Linker, Activated Peptide, DIPEA (optional) |

| Solvent | Dichloromethane (DCM) | Anhydrous DMF or DMSO (for small molecules); Aqueous Buffer (e.g., MES, pH 4.5-6.0) for proteins/peptides | Anhydrous DMF or DMSO; Aqueous Buffer (e.g., PBS, pH 7.2-8.5) |

| Molar Ratio | N/A (TFA used in excess as 25-50% solution) | Peptide:EDC:NHS = 1:1.5:1.5 to 1:5:5 | Activated Peptide:Deprotected Linker = 1:2 to 1:10 |